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Compound of Interest

Compound Name: Acetyl tetrapeptide-2

Cat. No.: B605130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acetyl Tetrapeptide-2, with the sequence Ac-Lys-Asp-Val-Tyr-OH, is a synthetic peptide that

has garnered significant interest in the fields of cosmetics and dermatology for its anti-aging

and skin-firming properties.[1][2] It is a biomimetic peptide that mimics the activity of the youth

hormone thymopoietin, stimulating the production of extracellular matrix proteins such as

collagen and elastin.[1][3] This document provides detailed application notes and protocols for

the chemical synthesis and purification of Acetyl Tetrapeptide-2, intended for research and

development purposes. Two primary synthesis methodologies, liquid-phase peptide synthesis

(LPPS) and solid-phase peptide synthesis (SPPS), are discussed, followed by a standard

purification protocol using reversed-phase high-performance liquid chromatography (RP-

HPLC).

Data Summary
The following table summarizes key quantitative data related to the synthesis and purification

of Acetyl Tetrapeptide-2.
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Parameter

Liquid-Phase
Synthesis
(Fragment
Condensation)

Solid-Phase
Peptide Synthesis
(Fmoc/tBu
Strategy)

Purification (RP-
HPLC)

Overall Yield ~61% (crude)
Typically 40-60%

(crude)
>90% (final product)

Purity (Crude)
Variable, requires

purification

Variable, requires

purification
-

Purity (Final) ≥95% ≥95% ≥98.26%[4]

Key Reagents

Protected amino acid

fragments, coupling

agents (NHS, DCC),

deprotection agents

(TFA)

Fmoc-protected amino

acids, Rink Amide

resin, coupling agents

(HBTU, DIEA),

cleavage cocktail

(TFA/TIS/H2O)

Acetonitrile, Water,

Trifluoroacetic acid

(TFA)

Synthesis Time Several days
~4 hours for a

tetrapeptide[5]
30-60 minutes per run

Signaling Pathway of Acetyl Tetrapeptide-2
Acetyl Tetrapeptide-2 exerts its biological effects by stimulating key processes in the dermal-

epidermal junction, leading to improved skin firmness and elasticity. It upregulates the

expression of essential extracellular matrix (ECM) proteins. A key mechanism involves the

induction of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1).[4] FBLN5 is crucial for the

assembly of elastic fibers, while LOXL1 is an enzyme that cross-links collagen and elastin,

thereby stabilizing the ECM. This enhanced organization and stabilization of the ECM

contributes to the anti-sagging and firming properties of the peptide.[2][4]
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Caption: Signaling pathway of Acetyl Tetrapeptide-2 in skin cells.

Experimental Protocols
I. Liquid-Phase Peptide Synthesis (LPPS) - Fragment
Condensation Method
This protocol is adapted from a patented liquid-phase synthesis approach which involves the

synthesis of two dipeptide fragments followed by their condensation.[6]

A. Synthesis of Fragment 1: Ac-D-Lys(Boc)-Asp(OtBu)-OH

Acetylation of H-D-Lys(Boc)-OH:

Dissolve H-D-Lys(Boc)-OH (1 equivalent) and N,N'-diisopropylethylamine (DIPEA) (0.5-1

equivalent) in dichloromethane (DCM).

Add acetic anhydride (1-2 equivalents) and react at room temperature for 1-2 hours.
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Concentrate the reaction mixture and purify by ether slurry to obtain Ac-D-Lys(Boc)-OH.

The expected yield is 72-75%.

Coupling with H-Asp(OtBu)-OH:

Dissolve Ac-D-Lys(Boc)-OH (1 equivalent), N-hydroxysuccinimide (NHS) (1-1.5

equivalents), and dicyclohexylcarbodiimide (DCC) (1-2 equivalents) in tetrahydrofuran

(THF). React at room temperature for 4-6 hours to form the active ester.

In a separate reaction, dissolve H-Asp(OtBu)-OH (1-2.5 equivalents) and sodium

bicarbonate in a suitable solvent.

Add the THF solution of the active ester to the H-Asp(OtBu)-OH solution and react for 10-

12 hours at room temperature.

Purify the product to obtain Ac-D-Lys(Boc)-Asp(OtBu)-OH. The expected yield is 68-70%.

B. Synthesis of Fragment 2: H-Val-m-Tyr-OMe

Boc Protection of Valine:

React H-Val-OH (1 equivalent) with di-tert-butyl dicarbonate (Boc₂O) (1-2 equivalents) and

sodium carbonate (0.5-1 equivalent). The expected yield of Boc-Val-OH is 85-90%.

Coupling with H-m-Tyr-OMe:

Activate Boc-Val-OH with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and

hydroxybenzotriazole (HOBt).

Couple the activated valine with H-m-Tyr-OMe. The reaction time is 20-24 hours. The

expected yield of the dipeptide is 78-82%.

C. Condensation of Fragments and Final Peptide Synthesis

Fragment Condensation:

Activate Ac-D-Lys(Boc)-Asp(OtBu)-OH with NHS and DCC in THF for 4-6 hours.
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Add H-Val-m-Tyr-OMe and DIPEA to the activated fragment solution and react for 10-12

hours at room temperature.

Purify the product to obtain the protected tetrapeptide.

Amidation and Deprotection:

Treat the protected tetrapeptide with ammonia methanol at room temperature for 2 days to

achieve amidation at the C-terminus.

Add the amidated peptide to a deprotection solution of trifluoroacetic acid (TFA) and water

(9:1 v/v) and react for 2 hours at room temperature.

Concentrate the solution and precipitate the crude peptide with ether.

Filter, wash the filter cake, and dry under vacuum to obtain crude Acetyl Tetrapeptide-2.

The expected yield is approximately 61%.[6]

II. Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu
Strategy
This is a general protocol for the synthesis of a tetrapeptide on a solid support using Fmoc

chemistry.

Resin Preparation:

Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction

vessel.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc

protecting group from the resin.

Wash the resin thoroughly with DMF.

Amino Acid Coupling (Cycle for Tyr, Val, Asp, Lys):
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Activate the Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH for the first coupling)

with a coupling reagent such as HBTU and DIPEA in DMF for 5 minutes.

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2

hours.

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

Wash the resin with DMF to remove excess reagents and byproducts.

Repeat the deprotection and coupling steps for each amino acid in the sequence (Val,

Asp, Lys).

N-terminal Acetylation:

After the final Fmoc deprotection (of Lys), acetylate the N-terminus by reacting the resin-

bound peptide with a solution of acetic anhydride and DIPEA in DMF.

Cleavage and Precipitation:

Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

Treat the dried peptide-resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O

(95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

Filter the resin and collect the TFA solution containing the cleaved peptide.

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of

cold diethyl ether with stirring.

Centrifuge the suspension to pellet the precipitated peptide.

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and

byproducts.

Dry the crude peptide pellet under vacuum.
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III. Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
This protocol provides a standard method for the purification of crude Acetyl Tetrapeptide-2.

Instrumentation and Materials:

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

C18 reversed-phase column.

Mobile Phase A: 0.1% TFA in HPLC-grade water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Sample Preparation:

Dissolve the crude peptide in Mobile Phase A to a concentration of 1-5 mg/mL.

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Column: C18 reversed-phase column.

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good

starting point. The optimal gradient may need to be determined empirically.

Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

Detection: Monitor the elution profile at 214 nm and 280 nm.[7]

Column Temperature: Room temperature or controlled at 25-30 °C.

Fraction Collection and Analysis:
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Collect fractions corresponding to the main peptide peak.

Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

Lyophilization:

Pool the pure fractions and lyophilize to obtain the final Acetyl Tetrapeptide-2 product as

a white powder.

Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of Acetyl Tetrapeptide-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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